Ethyl {[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]oxy}acetate
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Overview
Description
Ethyl {[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]oxy}acetate is a complex organic compound with a unique structure that includes a bromophenyl group, a cyano group, and a trifluoromethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl {[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]oxy}acetate typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. Common synthetic routes include:
Formation of the Pyridine Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Functional Groups: The bromophenyl, cyano, and trifluoromethyl groups are introduced through various reactions such as halogenation, nitrile formation, and trifluoromethylation.
Esterification: The final step involves the esterification of the pyridine derivative with ethyl acetate under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Ethyl {[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]oxy}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The bromophenyl group can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution and electrophiles like alkyl halides for electrophilic substitution are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Ethyl {[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]oxy}acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism by which Ethyl {[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]oxy}acetate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the cyano and trifluoromethyl groups can enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-bromophenylacetate: Similar in structure but lacks the cyano and trifluoromethyl groups.
4-Bromo-2-(trifluoromethyl)pyridine: Contains the bromophenyl and trifluoromethyl groups but lacks the ester functionality.
3-Cyano-4-(trifluoromethyl)pyridine: Similar pyridine core but lacks the bromophenyl group.
Uniqueness
Ethyl {[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]oxy}acetate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H12BrF3N2O3 |
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Molecular Weight |
429.2 g/mol |
IUPAC Name |
ethyl 2-[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]oxyacetate |
InChI |
InChI=1S/C17H12BrF3N2O3/c1-2-25-15(24)9-26-16-12(8-22)13(17(19,20)21)7-14(23-16)10-3-5-11(18)6-4-10/h3-7H,2,9H2,1H3 |
InChI Key |
MNBKBICWRGWEFC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=C(C(=CC(=N1)C2=CC=C(C=C2)Br)C(F)(F)F)C#N |
Origin of Product |
United States |
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